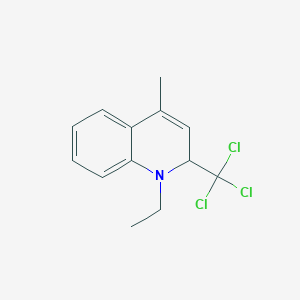

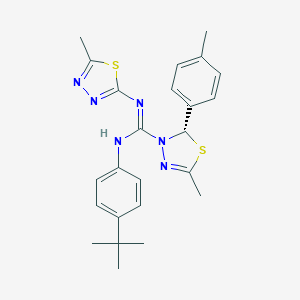

![molecular formula C16H26N4O3S B215107 2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215107.png)

2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol, commonly known as PIPES, is a chemical compound that is widely used in scientific research. It is a buffering agent that is commonly used in biological and biochemical experiments. PIPES is a zwitterionic compound that is able to maintain a stable pH in a variety of conditions. In

Mecanismo De Acción

PIPES works as a buffering agent by accepting or donating protons to maintain a stable pH in a solution. It has a pKa of 7.5, which makes it an effective buffer at physiological pH. PIPES is able to maintain a stable pH in a variety of conditions, including high salt concentrations and extreme temperatures.

Biochemical and Physiological Effects

PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to skin and eyes. However, it is important to handle PIPES with care and to follow proper safety protocols when working with this chemical compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using PIPES as a buffering agent is its ability to maintain a stable pH in a variety of conditions. It is also a zwitterionic compound, which means it has both positive and negative charges and can interact with a variety of molecules. However, PIPES has some limitations. It is not effective as a buffering agent at very low or very high pH values. It is also not suitable for experiments that require high ionic strength.

Direcciones Futuras

There are several future directions for the use of PIPES in scientific research. One potential direction is the development of new PIPES derivatives that have improved buffering capacity and stability. Another direction is the use of PIPES in drug delivery systems. PIPES has been shown to enhance the stability and solubility of some drugs, making it a promising candidate for drug delivery applications. Additionally, PIPES may have potential applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to explore these potential applications of PIPES in scientific research.

Conclusion

In conclusion, PIPES is a widely used buffering agent in scientific research. It has a stable pH and is effective in a variety of conditions. PIPES has no known biochemical or physiological effects on living organisms and is considered to be non-toxic. While it has some limitations, PIPES has several advantages and potential future directions for use in scientific research.

Métodos De Síntesis

The synthesis of PIPES involves the reaction of 2-methyl-1,4-piperazinediol with 2-chloroethylpyridine followed by the reaction with piperidine-1-sulfonyl chloride. The resulting product is then reacted with ethanol to produce PIPES. The purity of the final product can be confirmed using analytical techniques such as HPLC or NMR.

Aplicaciones Científicas De Investigación

PIPES is widely used as a buffering agent in biological and biochemical experiments. It is commonly used in cell culture and protein purification experiments. PIPES is also used in electrophysiology experiments as it has low ionic strength and does not interfere with ion channels. Additionally, PIPES is used in studies of enzyme kinetics and in molecular biology experiments.

Propiedades

Nombre del producto |

2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol |

|---|---|

Fórmula molecular |

C16H26N4O3S |

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

2-[4-(5-piperidin-1-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C16H26N4O3S/c21-13-12-18-8-10-19(11-9-18)16-5-4-15(14-17-16)24(22,23)20-6-2-1-3-7-20/h4-5,14,21H,1-3,6-13H2 |

Clave InChI |

TYHPIZXWPVQYCO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N3CCN(CC3)CCO |

SMILES canónico |

C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N3CCN(CC3)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

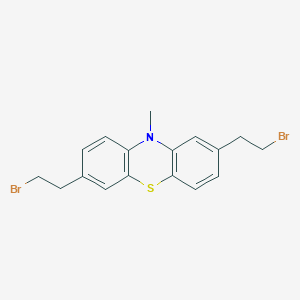

![3-methyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215029.png)

![3-chloro-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215031.png)

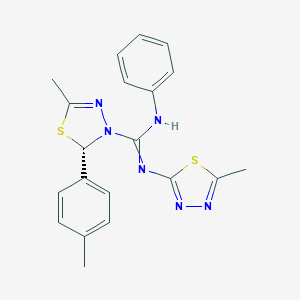

![N-[3,4-dihydro-2(1H)-isoquinolinyl(5-methyl-2-(4-methylphenyl)-1,3,4-thiadiazol-3(2H)-yl)methylene]-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine](/img/structure/B215037.png)

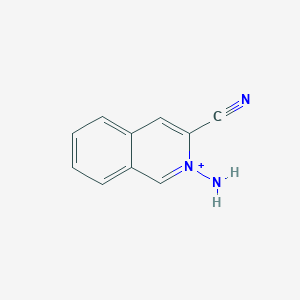

![(E)-1-imidazol-1-yl-1-[(2S)-5-methyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215039.png)

![3-[{4-nitrophenyl}(5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-1,3,4-thiadiazol-3(2H)-yl)methyl]-5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B215042.png)

![methyl (2Z)-2-[[2-(2,6-diethylphenyl)hydrazinyl]methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215047.png)